molecular formula C14H12O B1359932 3-Methylbenzophenone CAS No. 643-65-2

3-Methylbenzophenone

Cat. No. B1359932
CAS RN: 643-65-2
M. Wt: 196.24 g/mol
InChI Key: URBLVRAVOIVZFJ-UHFFFAOYSA-N
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Description

3-Methylbenzophenone , also known as Phenyl m-tolyl ketone , is an organic compound with the chemical formula C₁₄H₁₂O . It belongs to the class of aromatic ketones and is commonly used in various industrial applications.



Synthesis Analysis

The synthesis of 3-Methylbenzophenone involves the reaction between m-tolyl magnesium bromide (prepared from m-toluidine ) and benzoyl chloride . This Grignard reaction leads to the formation of the desired product.



Molecular Structure Analysis

The molecular structure of 3-Methylbenzophenone consists of a benzene ring substituted with a methyl group (CH₃ ) at the meta position. The carbonyl group (C=O) is attached to the benzene ring, resulting in a ketone functionality.



Chemical Reactions Analysis


  • Friedel-Crafts Acylation : 3-Methylbenzophenone can undergo Friedel-Crafts acylation reactions with various aromatic compounds, leading to the introduction of the ketone group onto other aromatic rings.

  • Reduction : Reduction of the carbonyl group can yield the corresponding alcohol, which finds applications in the synthesis of pharmaceutical intermediates.

  • Photocycloaddition : Under UV light, 3-Methylbenzophenone can participate in photochemical reactions, forming cyclobutane derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 183-185°C at 16 mmHg.

  • Density : 1.095 g/mL at 25°C.

  • Refractive Index (n20/D) : 1.597 (literature value).


Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : 3-Methylbenzophenone is used as an intermediate in the production of certain pharmaceuticals . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that end product.
    • Results : The outcome of using 3-Methylbenzophenone as an intermediate would be the successful synthesis of the desired pharmaceutical product .
  • Anolyte Material for All-Organic Flow Batteries

    • Field : Energy Storage
    • Application : 3-Methylbenzophenone (3-MBP) shows potential as a low-potential anolyte material for high-voltage and energy-density all-organic flow batteries .
    • Method : In an all-organic flow battery, the anolyte (the electrolyte on the anode side) is a key component. The specific methods of application would involve incorporating 3-MBP into the anolyte solution and evaluating its performance in a battery cell .
    • Results : The use of 3-MBP as an anolyte material has been found to offer high reversibility and stability during cycling, which are desirable properties for flow batteries .
  • Photoinitiator for 3D Printing
    • Field : Materials Chemistry
    • Application : 3-Methylbenzophenone is used as a photoinitiator in 3D printing . Photoinitiators are compounds that absorb light and produce reactive species that initiate a polymerization reaction.
    • Method : The photoinitiator is incorporated into a liquid resin. When the resin is exposed to light (usually UV or visible light), the photoinitiator produces radicals that initiate the polymerization of the resin, turning it from a liquid into a solid .
    • Results : The use of 3-Methylbenzophenone as a photoinitiator in 3D printing can result in high-quality printed objects with good spatial resolution .
  • Photoinitiator for LED-Driven Photopolymerization
    • Field : Polymer Chemistry
    • Application : 3-Methylbenzophenone is used as a photoinitiator in LED-driven photopolymerization . Photoinitiators are compounds that absorb light and produce reactive species that initiate a polymerization reaction.
    • Method : The photoinitiator is incorporated into a polymerizable mixture. When the mixture is exposed to light from an LED, the photoinitiator produces radicals that initiate the polymerization of the mixture, turning it from a liquid into a solid .
    • Results : The use of 3-Methylbenzophenone as a photoinitiator in LED-driven photopolymerization can result in high final function conversions . The photoinitiator also exhibits excellent migration stability due to its high molecular weight and trifunctional character .

Safety And Hazards


  • Flammability : 3-Methylbenzophenone is flammable; handle with care.

  • Irritant : It may cause skin and eye irritation.

  • Toxicity : Limited information is available, but standard safety precautions should be followed.


Future Directions

Research on 3-Methylbenzophenone should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Environmental Impact : Assess its persistence and toxicity in the environment.

  • Alternative Syntheses : Develop greener and more efficient synthetic routes.


properties

IUPAC Name

(3-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBLVRAVOIVZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214528
Record name 3-Methylbenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzophenone

CAS RN

643-65-2
Record name 3-Methylbenzophenone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbenzophenone
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Record name 3-Methylbenzophenone
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Record name 3-methylbenzophenone
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Record name 3-METHYLBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
287
Citations
X Xing, Q Liu, B Wang, JP Lemmon, WQ Xu - Journal of power sources, 2020 - Elsevier
… Herein, we report a new BP derivative 3-methylbenzophenone (3-MBP) as anolyte for organic RFBs. The liquid 3-MBP can be synthesized simply or purchased from commercial sources…
Number of citations: 25 www.sciencedirect.com
J Ma, T Su, MD Li, X Zhang, J Huang… - The Journal of Organic …, 2013 - ACS Publications
The photophysical and photochemical reactions of 3-methylbenzophenone (3-MeBP) and 4-methylbenzophenone (4-MeBP) were investigated using femtosecond transient absorption (…
Number of citations: 10 pubs.acs.org
VH Powell, MD Sutherland - Australian Journal of Chemistry, 1963 - CSIRO Publishing
… There was no depression of the melting point with the trimethyl ether, mp 9SC, obtained from 2,4,6-trihydroxy-3-methylbenzophenone … (ii) 2,4,6-Trihydroxy-3-methylbenzophenone, …
Number of citations: 9 www.publish.csiro.au
LA Huck, P Wan - Organic Letters, 2004 - ACS Publications
Photolysis of the title compounds in acidic aqueous solution results in “activation” of the distal m-methyl group, resulting in deuterium exchange (Φ ≈ 0.1) when D 2 O is used. The …
Number of citations: 36 pubs.acs.org
MAV Ribeiro da Silva, LMPF Amaral… - Journal of Physical …, 2006 - Wiley Online Library
… The crystalline sample of 4-methylbenzophenone was ignited in the pellet form, whereas the liquid samples of 2- and 3-methylbenzophenone were contained in sealed polyester bags …
Number of citations: 15 onlinelibrary.wiley.com
G Huang, C Zhou, R Liang, S Sun, Z Deng… - The Journal of …, 2022 - ACS Publications
The photophysical and photochemical reaction pathways of ortho-methylbenzophenone (o-MeBP) in different solutions were investigated by employing femtosecond to nanosecond …
Number of citations: 1 pubs.acs.org
D Reich, D Nightingale - The Journal of Organic Chemistry, 1956 - ACS Publications
… 2-hydroxy-3-methylbenzophenone from benzotrichloride and … 3-methylbenzophenone. By his method of synthesis, Hamada’… of 6-hydroxy3-methylbenzophenone is reported in Heilbron, …
Number of citations: 10 pubs.acs.org
藤井保男, 黒川隆史, 石田秀弌, 山口勇… - Journal of Pesticide …, 1976 - jlc.jst.go.jp
… identified as 3-carboxy-4-methoxy3'-methylbenzophenone … products, 3'carboxy-4-hydroxy-3-methylbenzophenone (M6) … -OH, M1), 4-hydroxy-3-hydroxymethyl3'-methylbenzophenone …
Number of citations: 14 jlc.jst.go.jp
S Bowen, C Hilty - Analytical chemistry, 2009 - ACS Publications
… An example of such a reaction, the Grignard addition of methylmagnesium bromide to 3-methylbenzophenone, was selected as a model system for the present work (Figure 3). In the …
Number of citations: 35 pubs.acs.org
KV Prasad, PV Ramana - Vibrational Spectroscopy, 2023 - Elsevier
… 3-methylbenzophenone has been taken up for analysis. The biological actions of 4-Fluoro-3-methylbenzophenone … -inflammatory bioactive metabolite 4-Fluoro-3-methylbenzophenone. …
Number of citations: 2 www.sciencedirect.com

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